molecular formula C16H12O2S B6404430 2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid CAS No. 1261923-41-4

2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid

Cat. No.: B6404430
CAS No.: 1261923-41-4
M. Wt: 268.3 g/mol
InChI Key: WHXGGAVEOFXPLJ-UHFFFAOYSA-N
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Description

2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by cyclization to form the benzothiophene ring . The methylbenzoic acid moiety can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes. These methods are designed to be cost-effective and efficient, utilizing readily available starting materials and catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid involves its interaction with specific molecular targets. For example, benzothiophene derivatives can inhibit enzymes such as beta-lactamase, thereby enhancing the efficacy of beta-lactam antibiotics . The compound may also interact with cellular receptors and signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzo(b)thiophen-2-yl]-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiophene core with a methylbenzoic acid moiety allows for versatile applications in various fields.

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-10-6-7-12(13(8-10)16(17)18)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXGGAVEOFXPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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